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molecular formula C3H7NaO3S3 B039975 Unithiol CAS No. 4076-02-2

Unithiol

Cat. No. B039975
M. Wt: 210.3 g/mol
InChI Key: FGGPAWQCCGEWTJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133190

Procedure details

prepared from sodium 2,3-dimercaptopropanesulfonate (Aldrich, 95%) by neutralization with HCl or treatment with an acid ion-exchange resin, e.g. DOWEX™ MSC-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH2:8][SH:9])[CH2:3][S:4]([O-:7])(=[O:6])=[O:5].[Na+].Cl>>[SH:1][CH:2]([CH2:8][SH:9])[CH2:3][S:4]([OH:7])(=[O:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC(CS(=O)(=O)[O-])CS.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
SC(CS(=O)(=O)O)CS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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